N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1234808-81-1
VCID: VC4717093
InChI: InChI=1S/C24H30N4O4/c1-17(19-8-4-3-5-9-19)26-23(30)22(29)25-16-18-12-14-28(15-13-18)24(31)27-20-10-6-7-11-21(20)32-2/h3-11,17-18H,12-16H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)
SMILES: CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Molecular Formula: C24H30N4O4
Molecular Weight: 438.528

N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

CAS No.: 1234808-81-1

Cat. No.: VC4717093

Molecular Formula: C24H30N4O4

Molecular Weight: 438.528

* For research use only. Not for human or veterinary use.

N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide - 1234808-81-1

Specification

CAS No. 1234808-81-1
Molecular Formula C24H30N4O4
Molecular Weight 438.528
IUPAC Name N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide
Standard InChI InChI=1S/C24H30N4O4/c1-17(19-8-4-3-5-9-19)26-23(30)22(29)25-16-18-12-14-28(15-13-18)24(31)27-20-10-6-7-11-21(20)32-2/h3-11,17-18H,12-16H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)
Standard InChI Key GWZWXOJRNBQXRG-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC

Introduction

Synthesis and Characterization

The synthesis of such a compound would typically involve multiple steps, including the formation of the piperidine ring, attachment of the carbamoyl group, and incorporation of the oxalamide moiety. Characterization would involve spectroscopic techniques like NMR, IR, and mass spectrometry to confirm the structure.

Potential Applications

Given its complex structure, this compound might have potential applications in pharmaceuticals or as a precursor for other chemical syntheses. The presence of a piperidine ring and carbamoyl group suggests it could interact with biological targets, although specific biological activities would require experimental verification.

Research Findings and Challenges

There is a lack of specific research findings on this compound in the available literature. Challenges in studying this compound would include its synthesis, purification, and characterization, as well as determining its stability and potential biological effects.

Note:

Due to the lack of specific information on this compound in the search results, the article focuses on general principles of organic chemistry and potential applications based on its structure. For detailed research findings, experimental studies would be necessary.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator